molecular formula C7H9N5O B1460067 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1803595-71-2

1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

Cat. No.: B1460067
CAS No.: 1803595-71-2
M. Wt: 179.18 g/mol
InChI Key: OCRFNVQNVZCITG-UHFFFAOYSA-N
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Description

The molecule “1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one” contains a total of 23 bonds. There are 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) . It contains a total of 22 atoms; 9 Hydrogen atoms, 7 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aliphatic) .

Scientific Research Applications

Synthesis of Heteroaryl Compounds

Research involving 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one primarily focuses on the synthesis of novel heteroaryl compounds. A study conducted by Svete et al. (2015) developed a four-step synthesis process to create a series of novel (S)-1-(heteroaryl)ethan-1-amines, which included derivatives of pyrimidin and pyrazolopyrimidin, through the cyclization of (S)-N-Boc-alanine-derived ynone with amidines and α-aminoazoles, followed by the removal of the Boc group and catalytic hydrogenation (Svete et al., 2015). This method demonstrates the potential of this compound in synthesizing heteroaryl compounds, which can have various applications in medicinal chemistry and materials science.

Anticancer and Anti-inflammatory Agents

Another significant application is in the development of anticancer and anti-inflammatory agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their potential as anticancer and anti-5-lipoxygenase agents. This study highlighted the compound's role in creating pharmacologically active agents, underscoring its importance in drug discovery and development (Rahmouni et al., 2016).

Synthesis of Tetrazoles

The compound also serves as a precursor in the synthesis of tetrazoles, which are crucial in pharmaceutical chemistry due to their resemblance to carboxylic acid functional groups. Sano et al. (1995) described a practical synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, highlighting the versatility of tetrazolopyrimidin derivatives in synthesizing compounds with potential therapeutic applications (Sano et al., 1995).

Antimicrobial Activity

The tetrazolopyrimidin derivatives also exhibit promising antimicrobial properties. Bhoge et al. (2021) synthesized novel tetrazoles clubbed with pyrimidine and evaluated their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents (Bhoge et al., 2021).

Properties

IUPAC Name

1-(5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-4-6(5(2)13)3-12-7(8-4)9-10-11-12/h3H2,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRFNVQNVZCITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NN=N2)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 2
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 4
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 5
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Reactant of Route 6
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one

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